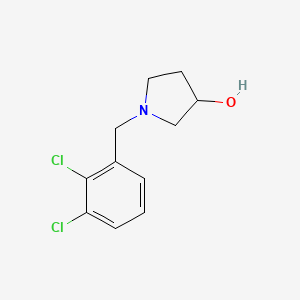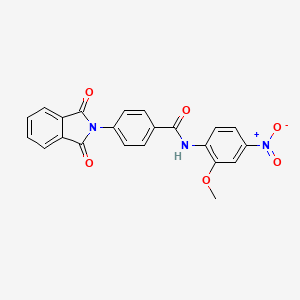
1-(2,3-dichlorobenzyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dichlorobenzyl)-3-pyrrolidinol, also known as DCB-OL, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine and biotechnology. It is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dichlorobenzyl)-3-pyrrolidinol is not fully understood, but it is believed to inhibit the growth and proliferation of microorganisms by disrupting their cell membranes. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial effects.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in various applications. It has been shown to have minimal effects on human cells and tissues, making it a promising candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,3-dichlorobenzyl)-3-pyrrolidinol in lab experiments is its broad spectrum of antimicrobial activity, which makes it a useful tool for studying the effects of microorganisms on various systems. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(2,3-dichlorobenzyl)-3-pyrrolidinol. One area of interest is the development of new drugs based on this compound's antimicrobial properties. Another area of interest is the use of this compound as a preservative in various products. Further research is also needed to fully understand the mechanism of action of this compound and its potential effects on human cells and tissues.
Métodos De Síntesis
The synthesis of 1-(2,3-dichlorobenzyl)-3-pyrrolidinol involves the reaction of 2,3-dichlorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction yields this compound as a product, which can be purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(2,3-dichlorobenzyl)-3-pyrrolidinol has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use as a preservative in various products such as cosmetics and food.
Propiedades
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-10-3-1-2-8(11(10)13)6-14-5-4-9(15)7-14/h1-3,9,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZADYKTSRZBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-{1-[(5-cyclohexyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5056041.png)

![1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5056066.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-[(3-isopropyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5056072.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5056084.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-cyclohexylpiperazine](/img/structure/B5056090.png)
![6-amino-1-benzyl-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5056091.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxyphenol](/img/structure/B5056093.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2-methyl-3-pyridinyl)carbonyl]-3-piperidinol](/img/structure/B5056094.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5056101.png)
![4'-(3-bromophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5056102.png)


![N-(2-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5056116.png)
